molecular formula C11H15NO3S B1348675 2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid CAS No. 634593-20-7

2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid

Cat. No. B1348675
CAS RN: 634593-20-7
M. Wt: 241.31 g/mol
InChI Key: QGGGLFAQLJKYKA-UHFFFAOYSA-N
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Description

2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid, commonly referred to as “DMTPA”, is an organic compound that has been used in scientific research for various purposes. It has been used in various in vivo and in vitro studies, and is known to have a number of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Potential Anticancer Activity

Researchers have synthesized derivatives based on the modification of related ester structures, demonstrating potential applications in anticancer activities. These studies focus on the synthesis of compounds through methods like saponification, hydrazinolysis, and reactions with amines and amino acid esters, aiming at obtaining compounds with expected anticancer activities. The derivatization of this compound has shown promising results in inhibiting the proliferation of colon cancer cells, indicating its potential in cancer treatment research. Notably, these compounds have been tested for their antiproliferative and apoptotic activities, showing specificity towards cancer cells over non-cancerous cells, which suggests a targeted approach in cancer therapy. Such specificity is crucial for reducing side effects in cancer treatment, underscoring the compound's potential in developing new therapeutic agents (Rayes, Aboelmagd, Gomaa, Ali, Fathalla, Pottoo, & Khan, 2020).

Chemical Synthesis Techniques

The compound and its derivatives have also been involved in studies concerning chemical synthesis techniques. For instance, the creation of new classes of constrained heterocyclic γ-amino acids built around a thiazole ring, valuable as design mimics of protein secondary structures, utilizes cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered esters. This synthesis route highlights the compound's role in producing novel amino acid derivatives that could serve as building blocks in peptide and protein engineering. Such studies provide a foundation for the development of new materials and molecules with potential applications in drug design, materials science, and bioengineering (Mathieu, Bonnel, Masurier, Maillard, Martínez, & Lisowski, 2015).

properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-5-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-6-5-7(9(13)14)8(16-6)12-10(15)11(2,3)4/h5H,1-4H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGGLFAQLJKYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359382
Record name 2-(2,2-Dimethylpropanamido)-5-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid

CAS RN

634593-20-7
Record name 2-(2,2-Dimethylpropanamido)-5-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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